molecular formula C12H16N2O2 B13933285 4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine

4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine

Cat. No.: B13933285
M. Wt: 220.27 g/mol
InChI Key: KSUMZOOQHBZMSO-UHFFFAOYSA-N
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Description

4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an allyloxy group, a hydroxy group, and a benzamidine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine typically involves the reaction of 4-allyloxy-3,5-dimethylbenzoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired benzamidine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamidine moiety can be reduced to form amines.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted allyloxy derivatives.

Scientific Research Applications

4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the benzamidine moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The allyloxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3,5-dimethylbenzonitrile
  • 4-allyloxy-3-methylbenzoic acid
  • 4-hydroxy-2,5-dimethyl-3(2H)-furanone

Uniqueness

4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine is unique due to the presence of both allyloxy and benzamidine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N'-hydroxy-3,5-dimethyl-4-prop-2-enoxybenzenecarboximidamide

InChI

InChI=1S/C12H16N2O2/c1-4-5-16-11-8(2)6-10(7-9(11)3)12(13)14-15/h4,6-7,15H,1,5H2,2-3H3,(H2,13,14)

InChI Key

KSUMZOOQHBZMSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC=C)C)C(=NO)N

Origin of Product

United States

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